![molecular formula C7H7BrN2O B599112 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine CAS No. 1203499-19-7](/img/structure/B599112.png)

8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

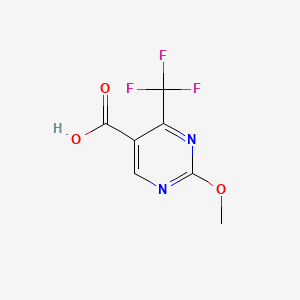

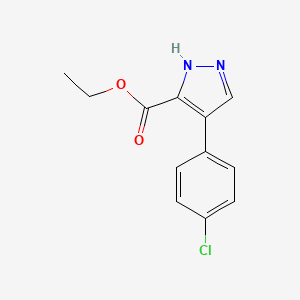

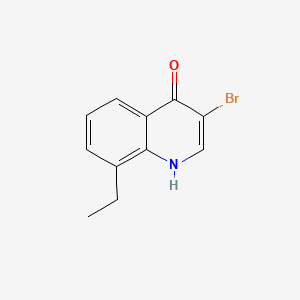

8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine is a heterocyclic compound with the empirical formula C7H7BrN2O . It is a member of the pyrido[3,4-b][1,4]oxazine family, characterized by its fused ring system containing a pyridine and an oxazine ring. The bromine atom at position 8 contributes to its chemical properties and reactivity .

Synthesis Analysis

The synthesis of this compound involves various methods, including cyclization reactions, halogenation, and heterocyclic chemistry. Researchers have explored both traditional and novel synthetic routes to access 8-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine. These methods often utilize starting materials such as pyridines, oxazines, and brominated precursors. Detailed synthetic protocols can be found in the literature .

Molecular Structure Analysis

The molecular structure of 8-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine consists of a seven-membered ring system, where the pyridine and oxazine rings are fused together. The bromine atom is attached to the pyridine ring at position 8. The compound’s three-dimensional arrangement and stereochemistry play a crucial role in its biological activity and interactions with other molecules .

Chemical Reactions Analysis

Researchers have investigated the reactivity of 8-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine in various chemical reactions. These include substitution reactions, cyclizations, and transformations of functional groups. The presence of the bromine atom makes it amenable to nucleophilic and electrophilic reactions. Specific examples of reactions involving this compound can be found in the literature .

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Heterocyclic Chemistry A significant area of research involves the development of synthetic methodologies for creating pyrido[3,4-b][1,4]oxazine derivatives. For instance, the synthesis of related compounds has been demonstrated through various strategies, including the exploitation of the Smiles rearrangement and cyclization reactions (Gyeonghyeon Gim et al., 2007). These methodologies underscore the compound's utility in constructing complex heterocyclic frameworks, which are often pursued for their potential biological activities.

Pharmacological Properties and Bioactive Compounds Research into the pharmacological properties of pyrido[3,4-b][1,4]oxazine derivatives has highlighted their potential in drug development. The structural motif of pyrido[3,4-b][1,4]oxazine is found in compounds with valuable pharmacological properties, including anti-inflammatory, analgesic, and antibacterial activities (I. Hermecz, 1998). This suggests that 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine could serve as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.

Wirkmechanismus

The precise mechanism of action for 8-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine depends on its biological context. Researchers have explored its potential as a pharmacological agent, but further studies are needed to elucidate its specific targets and pathways. It may interact with cellular receptors, enzymes, or other biomolecules, leading to physiological effects .

Eigenschaften

IUPAC Name |

8-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-9-4-6-7(5)10-1-2-11-6/h3-4,10H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSDVIXRHSRWEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CN=CC(=C2N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673652 |

Source

|

| Record name | 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |

CAS RN |

1203499-19-7 |

Source

|

| Record name | 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate](/img/structure/B599037.png)

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B599038.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)